Technical Whitepaper: Physicochemical Properties, Synthesis, and Applications of 3,5-di-tert-Butyl-4-hydroxybenzyl Ether
Technical Whitepaper: Physicochemical Properties, Synthesis, and Applications of 3,5-di-tert-Butyl-4-hydroxybenzyl Ether
Executive Summary
3,5-di-tert-Butyl-4-hydroxybenzyl ether (CAS: 6922-60-7), widely recognized in industrial applications by its trade name Ionox 201, represents a premier class of sterically hindered phenolic antioxidants[1]. Characterized by a symmetrical architecture featuring two bulky tert-butyl groups flanking a central hydroxyl moiety on each aromatic ring, this compound exhibits exceptional thermal stability and radical-scavenging efficacy[2]. This whitepaper provides an in-depth technical examination of its physicochemical properties, mechanistic pathways, synthesis protocols, and metabolic fate, tailored for researchers in polymer chemistry, materials science, and pharmaceutical formulation.
Physicochemical Profiling & Structural Dynamics
The molecular architecture of 3,5-di-tert-butyl-4-hydroxybenzyl ether (C₃₀H₄₆O₃) is the fundamental driver of its functional profile[2]. The presence of ortho-tert-butyl groups provides significant steric shielding to the phenolic hydroxyl group. This steric crowding serves a dual purpose: it lowers the bond dissociation energy (BDE) of the O-H bond, facilitating rapid hydrogen atom donation, while simultaneously preventing the resulting phenoxyl radical from engaging in unwanted pro-oxidant side reactions (such as hydrogen abstraction from polymer backbones or lipid molecules)[2].
Table 1: Key Physicochemical and Thermodynamic Properties
| Property | Value | Reference |
| IUPAC Name | 2,6-di-tert-butyl-4-[(3,5-di-tert-butyl-4-hydroxyphenyl)methoxymethyl]phenol | [1] |
| CAS Registry Number | 6922-60-7 | [1] |
| Molecular Formula | C₃₀H₄₆O₃ | [1] |
| Molecular Weight | 454.7 g/mol | [1] |
| Melting Point | 135.0 – 137.0 °C | [2] |
| Topological Polar Surface Area | 49.7 Ų | [1] |
| Physical Form | White to off-white crystalline solid | [2] |
Mechanistic Pathways: Radical Scavenging & Stabilization
Hindered phenols operate primarily via a Hydrogen Atom Transfer (HAT) mechanism. When a system (such as a polyolefin matrix or a pharmaceutical lipid excipient) is subjected to oxidative stress, highly reactive peroxyl radicals (ROO•) are generated. 3,5-di-tert-Butyl-4-hydroxybenzyl ether intercepts these chain-propagating radicals by donating a hydrogen atom from its protected hydroxyl group[2].
The causality of its stability lies in the resulting phenoxyl radical. The unpaired electron is highly stabilized through resonance delocalization across the aromatic ring. Furthermore, the massive steric bulk of the tert-butyl groups kinetically traps the radical, preventing it from initiating new oxidation chains. Ultimately, these stable phenoxyl radicals undergo radical-radical coupling to form inert, non-radical products, thereby terminating the oxidative cascade.
Radical scavenging mechanism of 3,5-di-tert-butyl-4-hydroxybenzyl ether via HAT.
Synthesis & Purification Workflows
The industrial and laboratory-scale synthesis of bis(3,5-di-tert-butyl-4-hydroxybenzyl) ether is typically achieved via the acid-catalyzed dehydrative self-condensation (etherification) of 3,5-di-tert-butyl-4-hydroxybenzyl alcohol.
Acid-catalyzed dehydrative etherification workflow for synthesizing the target ether.
Protocol 1: Dehydrative Etherification and Purification
Objective: To synthesize high-purity 3,5-di-tert-butyl-4-hydroxybenzyl ether utilizing a self-validating continuous water-removal system.
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Reagent Preparation: Dissolve 50.0 mmol (11.8 g) of 3,5-di-tert-butyl-4-hydroxybenzyl alcohol in 150 mL of anhydrous toluene in a 250 mL round-bottom flask.
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Catalyst Addition: Add 2.5 mmol (0.48 g) of p-toluenesulfonic acid (p-TsOH) monohydrate as the acid catalyst.
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Causality:p-TsOH provides the necessary protons to activate the benzylic hydroxyl group as a leaving group (water) without introducing competing nucleophilic counterions that would lead to side products.
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Reflux & Water Removal: Attach a Dean-Stark apparatus fitted with a reflux condenser. Heat the mixture to reflux (approx. 110°C).
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Causality: The Dean-Stark trap continuously removes the water byproduct via azeotropic distillation. According to Le Chatelier's principle, removing the product (water) drives the thermodynamic equilibrium entirely toward the formation of the ether.
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In-Process Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (8:2) mobile phase. The reaction is self-validating and deemed complete when the precursor spot fully disappears (typically 4-6 hours) and the theoretical volume of water (approx. 0.45 mL) is visibly collected in the trap.
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Workup: Cool the mixture to room temperature. Wash the organic layer with saturated aqueous NaHCO₃ (2 x 50 mL) to neutralize the p-TsOH, followed by brine (50 mL). Dry over anhydrous MgSO₄.
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Crystallization: Concentrate the toluene solution under reduced pressure. Recrystallize the crude residue from a mixture of chloroform and petroleum ether.
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Final Validation Check: A successful synthesis is confirmed by the formation of white crystalline solids exhibiting a sharp melting point of 135.0–137.0°C[2].
Analytical Characterization & Quality Control
To ensure the structural integrity of the synthesized compound, rigorous analytical characterization is required. The highly symmetrical nature of the ether simplifies its nuclear magnetic resonance (NMR) spectra, providing clear, unambiguous markers for quality control.
Table 2: Spectral Characterization Markers
| Analytical Method | Key Marker / Signal | Structural Assignment |
| ¹H NMR (CDCl₃) | δ 1.43 (s, 36H) | Bulky tert-butyl protons (positions 3,5) |
| ¹H NMR (CDCl₃) | δ 4.45 (s, 4H) | Benzylic methylene protons (-CH₂-O-CH₂-) |
| ¹H NMR (CDCl₃) | δ 5.15 (s, 2H) | Sterically hindered phenolic -OH protons |
| FT-IR (KBr) | ~3640 cm⁻¹ (sharp) | Non-hydrogen-bonded phenolic O-H stretch |
| FT-IR (KBr) | ~1080 cm⁻¹ (strong) | Aliphatic C-O-C ether asymmetric stretch |
| GC-MS | m/z 454.7 | Molecular ion [M]⁺ confirming C₃₀H₄₆O₃ |
Self-Validation Note: The complete disappearance of the broad -OH stretching band at ~3300-3500 cm⁻¹ (characteristic of the benzylic alcohol precursor) and the appearance of a strong C-O-C ether stretch at ~1080 cm⁻¹ in the FT-IR spectrum definitively confirms successful etherification.
Metabolic Fate & Safety Profile
Understanding the biological processing of Ionox 201 is critical for its application in pharmaceutical packaging and food contact materials. In vivo studies, particularly in rat models, have thoroughly elucidated its metabolic trajectory[3].
Following oral administration, the bulky, highly lipophilic nature of the compound severely limits its gastrointestinal absorption. Approximately 65% of the administered dose is excreted entirely unchanged in the feces[3]. The fraction that is absorbed undergoes extensive hepatic metabolism. The primary metabolic pathway involves the oxidative cleavage of the ether linkage and subsequent oxidation to yield 3,5-di-tert-butyl-4-hydroxybenzoic acid[3]. This major metabolite is then subjected to Phase II conjugation, forming an ester glucuronide, which is predominantly excreted via the bile back into the gastrointestinal tract for eventual fecal elimination[3].
Hepatic metabolism and biliary excretion pathway of Ionox 201 following oral administration.
References
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Title: Di-(3,5-di-tert-butyl-4-hydroxybenzyl)ether | C30H46O3 | CID 81340 Source: PubChem (National Institutes of Health / National Library of Medicine) URL: [Link]
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Title: The metabolism of di-(3,5-di-tert.-butyl-4-hydroxybenzyl) ether (Ionox 201) in the rat Source: Biochemical Journal (NCBI PubMed Central) URL: [Link]
